![molecular formula C37H76N2O B14486678 N-[3-(Hexadecylamino)propyl]octadecanamide CAS No. 64205-89-6](/img/structure/B14486678.png)
N-[3-(Hexadecylamino)propyl]octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Hexadecylamino)propyl]octadecanamide is a synthetic compound with the molecular formula C37H76N2O . It is known for its amphiphilic properties, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in the formation of vesicles and other structures in aqueous environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecylamino)propyl]octadecanamide typically involves the reaction of octadecanoic acid with 3-(hexadecylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Hexadecylamino)propyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
N-[3-(Hexadecylamino)propyl]octadecanamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[3-(Hexadecylamino)propyl]octadecanamide involves its ability to form vesicles and other amphiphilic structures. These structures can encapsulate and release substances in a controlled manner, making the compound useful in drug delivery and other applications. The molecular targets and pathways involved include interactions with lipid bilayers and other membrane components, which can influence the stability and permeability of the vesicles .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Dimethylamino)propyl]octadecanamide: Similar in structure but with different functional groups, leading to variations in properties and applications.
2-(Hexadecyloxy)cinnamic acid: Often used in combination with N-[3-(Hexadecylamino)propyl]octadecanamide to form vesicles with unique properties.
Uniqueness
This compound is unique due to its specific combination of hydrophilic and hydrophobic parts, which allows it to form stable vesicles and other structures in aqueous environments. This makes it particularly valuable in applications requiring controlled encapsulation and release of substances .
Propriétés
Numéro CAS |
64205-89-6 |
|---|---|
Formule moléculaire |
C37H76N2O |
Poids moléculaire |
565.0 g/mol |
Nom IUPAC |
N-[3-(hexadecylamino)propyl]octadecanamide |
InChI |
InChI=1S/C37H76N2O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-33-37(40)39-36-32-35-38-34-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3,(H,39,40) |
Clé InChI |
YEPADXRAWIMWAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


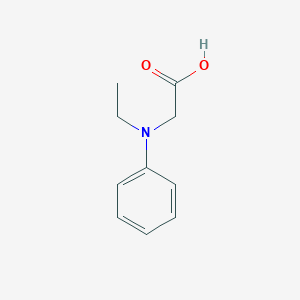
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)

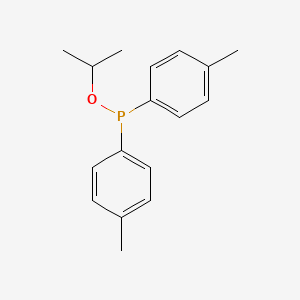
![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
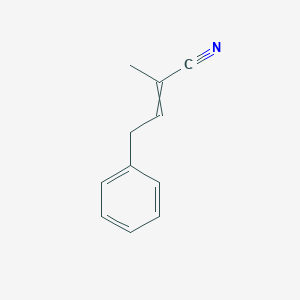
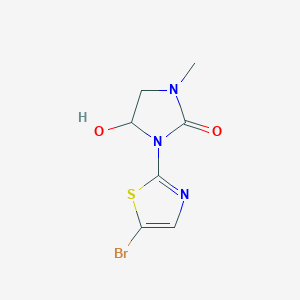
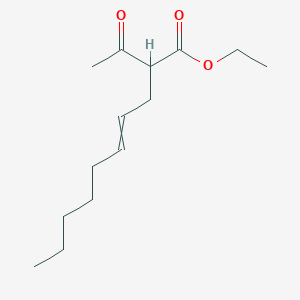
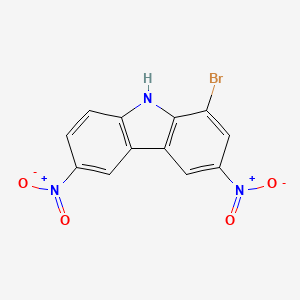
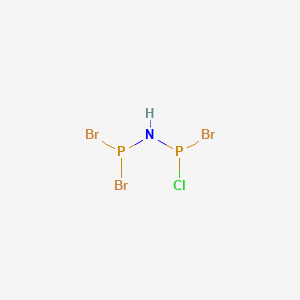
![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)

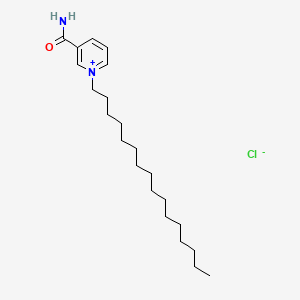
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)
